An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring a bromine atom at the 4-position and a methoxy group at the 2-position, imparts specific reactivity that makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in drug discovery and development. Pyridine compounds are integral structural units in numerous fine chemicals and pharmaceuticals, and 4-Bromo-2-methoxypyridine is a key player in the synthesis of various clinically relevant drugs.[1]
Chemical Structure and Identifiers
The molecular structure of 4-Bromo-2-methoxypyridine consists of a pyridine ring substituted with a bromine atom at the C4 position and a methoxy group at the C2 position.
| Identifier | Value |
| IUPAC Name | 4-bromo-2-methoxypyridine[2] |
| CAS Number | 100367-39-3[2] |
| Molecular Formula | C₆H₆BrNO[2] |
| SMILES | COC1=NC=CC(=C1)Br[2] |
| InChI Key | YFTGMMXMLPTTAY-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 4-Bromo-2-methoxypyridine are summarized in the table below. It is a solid at room temperature and is sparingly soluble in water.
| Property | Value | Source |
| Molecular Weight | 188.02 g/mol | [2] |
| Melting Point | 25-26 °C | |
| Boiling Point | 87 °C at 15 mmHg | [3] |
| Solubility | Slightly soluble in water. Soluble in most organic solvents. | |
| Appearance | Colorless to light yellow solid |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-Bromo-2-methoxypyridine.
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¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃).[1]
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Infrared (IR) Spectrum: Authentic IR spectral data is available from commercial suppliers, confirming the presence of characteristic functional groups.[3] For the isomer 2-Bromo-4-methoxypyridine, characteristic peaks are observed at 2956, 2925, 2851 (C-H stretch), 2371, 2350, and 2321 cm⁻¹.[4]
Synthesis of 4-Bromo-2-methoxypyridine
Several synthetic routes to 4-Bromo-2-methoxypyridine have been reported. Two common methods are detailed below.
Method 1: Sandmeyer Reaction of 2-Methoxy-4-aminopyridine
This method provides a high-yield synthesis of 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine.[1]
Experimental Protocol:
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Mix 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.
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Cool the mixture to -10°C using a dry ice/acetone bath.
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Slowly add a pre-cooled solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes, maintaining the temperature at -10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with 400 mL of 4 M sodium hydroxide solution.
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Extract the product with methyl tert-butyl ether (3 x 150 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain 4-Bromo-2-methoxypyridine as a pale yellow liquid (Yield: 95%).[1]
Caption: Synthesis of 4-Bromo-2-methoxypyridine via Sandmeyer reaction.
Method 2: Bromination of 2-Methoxypyridine
This method involves the direct bromination of 2-methoxypyridine.
Experimental Protocol:
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In a round-bottom flask, dissolve 2-methoxypyridine in a suitable solvent such as acetic acid.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise with stirring.
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After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to yield 4-Bromo-2-methoxypyridine.
Reactivity and Applications in Drug Development
4-Bromo-2-methoxypyridine is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 4-position serves as an excellent leaving group, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
This reactivity is instrumental in the synthesis of numerous biologically active compounds. For instance, it is a key precursor for the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. It is also used in the synthesis of 1,5-disubstituted pyridones, which are important scaffolds in medicinal chemistry.
While a direct synthetic route starting from 4-bromo-2-methoxypyridine for the multi-kinase inhibitor Sorafenib is not the most commonly cited, the structural motif is highly relevant to the synthesis of Sorafenib derivatives and other kinase inhibitors.[5][6] The core structure of Sorafenib contains a substituted pyridine ring, highlighting the importance of functionalized pyridines like 4-bromo-2-methoxypyridine in the synthesis of such targeted therapies.[5][6]
Caption: General scheme of Suzuki-Miyaura coupling with 4-Bromo-2-methoxypyridine.
Safety and Handling
4-Bromo-2-methoxypyridine is associated with several hazards and should be handled with appropriate safety precautions.
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GHS Hazard Statements:
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
4-Bromo-2-methoxypyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in cross-coupling reactions, allows for the efficient construction of complex molecular frameworks found in a variety of biologically active compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methoxypyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
